P13I DC50 for Wild‑Type BTK Degradation vs. Key Comparators
P13I induces 50% degradation of wild‑type BTK with a DC50 of 9.2 nM in RAMOS cells [1]. In contrast, the lenalidomide‑based PROTAC L18I achieves a DC50 of <50 nM (reported as superior to P13I but with less precise quantitation) [2], while MT‑802 exhibits a DC50 of 14.6 nM in the same cellular context [3]. SJF620, another ibrutinib‑derived PROTAC, shows a DC50 of 7.9 nM in NAMALWA cells . P13I therefore demonstrates intermediate wild‑type degradation potency relative to these comparators.
| Evidence Dimension | Concentration for 50% degradation (DC50) of wild‑type BTK |
|---|---|
| Target Compound Data | 9.2 nM (RAMOS cells) |
| Comparator Or Baseline | L18I: <50 nM; MT‑802: 14.6 nM; SJF620: 7.9 nM |
| Quantified Difference | P13I is 1.6‑fold less potent than SJF620 and 1.6‑fold more potent than MT‑802 (wild‑type DC50) |
| Conditions | 48‑hour treatment; RAMOS Burkitt lymphoma cells (P13I, MT‑802); NAMALWA cells (SJF620) |
Why This Matters
The 9.2 nM wild‑type DC50 establishes P13I as a reference standard for first‑generation BTK PROTACs, enabling direct benchmarking of newer analogs while ensuring consistent degradation efficiency in wild‑type BTK‑dependent assays.
- [1] Sun Y, Zhao X, Ding N, et al. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies. Cell Res. 2018;28(7):779-781. (Data from Fig. 1d and associated text) View Source
- [2] Zeng S, Huang W, Shen Z. Opportunities and Challenges of Proteolysis-Targeting Chimeras (PROTACs) in Small Molecule Drug Discovery. Synapse. 2021. View Source
- [3] MT-802 product information. MedChemExpress. DC50 = 14.6 nM for wild‑type BTK. View Source
